7-Fluoro-1-methyl-1H-indazol-3-ylamine
Overview
Description
7-Fluoro-1-methyl-1H-indazol-3-ylamine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the indazole ring, along with an amine group at the 3rd position. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, are known to have a broad range of biological activities . They have been found to interact with various targets, depending on the specific functional groups present in the molecule .
Mode of Action
It’s worth noting that indazole derivatives have been reported to exhibit antitumor activity . For instance, some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Biochemical Pathways
Given the broad range of biological activities of indazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Some indazole derivatives have been found to exhibit promising inhibitory effects against certain cancer cell lines .
Action Environment
It’s worth noting that environmental factors such as temperature, moisture, and ph can generally influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific functional groups present on the indazole ring .
Cellular Effects
7-Fluoro-1-methyl-1H-indazol-3-amine has been found to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoroaniline.
Formation of Hydrazone: 2-Fluoroaniline is reacted with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper acetate, to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methyl-1H-indazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-1-methyl-1H-indazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
- 6-Fluoro-1-methyl-1H-indazol-3-amine
- 5-Fluoro-1-methyl-1H-indazol-3-amine
- 4-Fluoro-1-methyl-1H-indazol-3-amine
Comparison:
- Structural Differences: The position of the fluorine atom varies among these compounds, which can influence their chemical reactivity and biological activity.
- Biological Activity: While all these compounds exhibit some level of biological activity, 7-Fluoro-1-methyl-1H-indazol-3-ylamine is unique in its specific inhibition of certain kinases, making it a promising candidate for anticancer research .
Properties
IUPAC Name |
7-fluoro-1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDIFLCLNBYPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570384 | |
Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-14-6 | |
Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171809-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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